N-benzyl-1-pyrrolidin-1-ylpropan-2-amine can be classified as:
The synthesis of N-benzyl-1-pyrrolidin-1-ylpropan-2-amine can be achieved through various methods, often involving the reaction of benzylamine with appropriate carbonyl compounds. A common synthetic route includes:
The molecular structure of N-benzyl-1-pyrrolidin-1-ylpropan-2-amine can be described as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine can participate in several chemical reactions due to its functional groups:
These reactions often depend on factors such as solvent choice, temperature, and catalyst presence, which must be optimized for each specific reaction type.
The physical and chemical properties of N-benzyl-1-pyrrolidin-1-ylpropan-2-amine include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid or solid |
| Boiling Point | Approximately 225 °C |
| Melting Point | Varies based on purity |
| Solubility | Soluble in organic solvents |
| pH | Neutral |
The stability of this compound under various conditions (light, temperature, pH) should be assessed to determine its shelf-life and storage requirements.
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has potential applications in several fields:
N-Benzyl-1-pyrrolidin-1-ylpropan-2-amine is a synthetic organic compound featuring a tertiary amine structure. Its systematic IUPAC name is N-benzyl-1-(pyrrolidin-1-yl)propan-2-amine, reflecting the connectivity of its three core components: a pyrrolidine ring, a propan-2-amine chain, and a benzyl substituent. The benzyl group attaches to the primary amine nitrogen, while the pyrrolidine moiety links to the central propyl chain. Alternative names include 1-(1-Pyrrolidinyl)-N-(phenylmethyl)-2-propanamine and N-benzyl-2-(pyrrolidin-1-yl)propan-1-amine [2] [3].
Table 1: Molecular Identifiers of N-Benzyl-1-pyrrolidin-1-ylpropan-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| Canonical SMILES | CC(CN1CCCC1)NCC2=CC=CC=C2 |
| InChI Key | GTZOHQCWBRZKMN-UHFFFAOYSA-N (dihydrochloride salt) |
| Salt Forms | Dihydrochloride (common salt form) |
The dihydrochloride salt (C₁₄H₂₂N₂·2HCl) is frequently employed for stability and crystallinity, with a molecular weight of 291.26 g/mol [3]. The compound’s proton NMR in salt form exhibits characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.5 ppm), and methine/methylene groups of the propan-2-amine chain [3].
Pyrrolidine derivatives emerged prominently in medicinal chemistry during the late 20th century, driven by the scaffold’s versatility in drug design. The pyrrolidine ring enhances three-dimensional coverage and sp³-hybridization, improving target selectivity and pharmacokinetic properties compared to flat aromatic systems [5]. N-Benzyl-1-pyrrolidin-1-ylpropan-2-amine represents a structural hybrid inspired by two pharmacophoric trends:
This compound’s development aligns with efforts to optimize molecular complexity through saturated heterocycles. As of 2021, pyrrolidine features in 37 FDA-approved drugs, underscoring its therapeutic relevance [5]. Research on analogues like 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine (EVT-324717) further highlights interest in propan-2-amine-linked pyrrolidines for central nervous system targets [4].
N-Benzyl-1-pyrrolidin-1-ylpropan-2-amine belongs to two critical structural classes:
Pyrrolidine Derivatives
The pyrrolidine ring is a saturated 5-membered heterocycle with secondary amine functionality. Key attributes influencing the compound’s behavior include:
Table 2: Physicochemical Comparison of Key Structural Motifs
| Descriptor | Pyrrolidine Ring | Benzyl Group | Propan-2-amine Chain |
|---|---|---|---|
| LogP (predicted) | 0.46 | 2.01 | -0.31 |
| PSA (Ų) | 16.5 | 0 | 12.0 |
| SASA FOSA/FISA (Ų) | 225.5/33.3 | 35–45/0 | Variable |
SASA: Solvent-accessible surface area; FOSA: Hydrophobic component; FISA: Hydrophilic component [5]
Amine Functional Groups
The molecule contains two distinct nitrogen centers:
The propan-2-amine linker introduces chirality at the C2 carbon. Enantiomers can exhibit divergent binding affinities due to protein enantioselectivity, though specific stereochemistry for this compound remains understudied [5] [8]. Structural analogues like benzyl[2-(pyrrolidin-1-yl)ethyl]amine demonstrate the pharmacological potential of combining benzylamine with pyrrolidine [3] [6].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: